2-Carbamoyloxypropyl(trimethyl)ammonium;chloride
Description
Historical Context and Evolution of Research on Bethanechol (B1168659) Chloride
The synthesis of bethanechol dates back to 1935 drugbank.comdrugbank.comnih.gov. Early research focused on its potential therapeutic effects, particularly its ability to stimulate smooth muscle contraction in the gastrointestinal and urinary systems justdial.com. Initial studies demonstrated promising results in addressing conditions like urinary retention by directly targeting bladder muscles justdial.com. The understanding of its mechanism as a muscarinic receptor agonist without significant nicotinic effects was established through extensive research patsnap.comdrugbank.compatsnap.com.
Over time, research into bethanechol chloride has evolved from basic pharmacological characterization to investigations into its precise interactions with different muscarinic receptor subtypes (M1, M2, M3, M4, M5) and the intracellular signaling pathways they activate patsnap.comdrugbank.comnih.govavma.org. Studies have explored its effects on detrusor muscle tone and peristalsis in detail, utilizing techniques like cystometry and manometry in both in vitro and in vivo models pdr.netresearchgate.netjptcp.comresearchgate.net. The evolution of research has also included exploring novel applications and formulations, such as topical administration for specific conditions researchgate.net.
Significance of Bethanechol Chloride in Cholinergic Pharmacology Research
Bethanechol chloride holds significant importance in cholinergic pharmacology research due to its selective agonism of muscarinic receptors patsnap.comwikipedia.orgdrugbank.comselleckchem.com. Its resistance to hydrolysis by cholinesterase makes it a stable and reliable tool for studying muscarinic receptor function in isolation from the rapid metabolism of acetylcholine (B1216132) drugbank.comwikipedia.orgdrugbank.com. This allows researchers to investigate the downstream effects of muscarinic receptor activation on smooth muscle contractility, glandular secretion, and other parasympathetic responses patsnap.compatsnap.compdr.net.
Academic studies have utilized bethanechol chloride to differentiate between muscarinic receptor subtypes and their roles in mediating specific physiological responses nih.govavma.org. For instance, research has indicated that the effects of bethanechol on intestinal contractility are mediated by both M2 and M3 muscarinic receptors, with M3 activation causing stronger increases in contractility avma.org. Studies have also investigated its binding affinity to different muscarinic receptor subtypes, revealing variations in affinity that can influence receptor-specific effects researchgate.net.
Research findings often involve measuring the contractile responses of isolated tissues or organs to bethanechol chloride. An example includes studies on bovine intestinal smooth muscle, where bethanechol induced a significant concentration-dependent increase in basal tone avma.org.
Table 1: Effect of Bethanechol on Intestinal Smooth Muscle Basal Tone (Example Data)
| Intestinal Segment | Bethanechol Concentration | Change in Basal Tone (g/cm²) | Significance (P-value) |
| Duodenum Circular | Increasing | Significant increase | < 0.001 |
| Jejunum Circular | Increasing | Significant increase | < 0.001 |
| Duodenum Longitudinal | Increasing | Significant increase | < 0.001 |
| Jejunum Longitudinal | Increasing | Significant increase | < 0.001 |
Further research has explored the use of muscarinic receptor antagonists to characterize the subtypes involved in bethanechol's effects avma.org. These studies provide valuable insights into the complex signaling pathways regulated by muscarinic receptors.
Current Research Landscape and Knowledge Gaps in Bethanechol Chloride Studies
The current research landscape for bethanechol chloride continues to explore its fundamental pharmacological properties and potential new applications. Studies are ongoing to better understand the precise mechanisms of action at the cellular and molecular levels, including the interplay between different muscarinic receptor subtypes and their downstream signaling cascades nih.govavma.orgresearchgate.net. Research also investigates its effects in various physiological and pathophysiological conditions beyond its established uses, such as in esophageal dysmotility and underactive bladder researchgate.netresearchgate.netresearchgate.netscirp.org.
Despite decades of research, several knowledge gaps persist. The metabolic breakdown pathways and elimination mechanisms of bethanechol are not yet extensively studied or fully understood nih.gov. While its selectivity for muscarinic receptors over nicotinic receptors is established, the nuances of its binding affinity and functional efficacy across all five muscarinic receptor subtypes (M1-M5) in different tissues and species are areas of ongoing investigation nih.govavma.orgresearchgate.net.
Furthermore, while studies have demonstrated bethanechol's ability to induce smooth muscle contraction, the clinical efficacy in certain conditions like detrusor underactivity remains limited, and reproducible urodynamic data supporting its use are challenging to obtain researchgate.netscirp.org. This highlights a gap between in vitro pharmacological effects and in vivo clinical outcomes, suggesting the need for further research into factors influencing its effectiveness in complex biological systems researchgate.net.
The exploration of novel delivery methods, such as topical administration, also represents a current research avenue, with pilot studies yielding mixed results and indicating the need for further investigation with larger sample sizes researchgate.net. The potential for synergistic effects when combined with other medications and the development of targeted drug delivery systems are also areas of ongoing research aimed at enhancing its therapeutic profile justdial.com.
Table 2: Selected Areas of Current Bethanechol Chloride Research
| Research Area | Focus | Examples of Research Activities |
| Muscarinic Receptor Subtype Interaction | Differentiating roles of M1, M2, M3, M4, M5 receptors | Studying binding affinities, signal transduction pathways nih.govavma.orgresearchgate.net |
| Effects on Smooth Muscle Function | Detailed mechanisms in bladder, GI tract, esophagus, airways | Manometry, cystometry, in vitro tissue bath studies pdr.netavma.orgresearchgate.netjptcp.comresearchgate.netnih.gov |
| Novel Applications | Exploring use in conditions like esophageal dysmotility, UAB | Pilot studies, clinical investigations researchgate.netresearchgate.netresearchgate.netscirp.org |
| Pharmacokinetics and Metabolism | Understanding absorption, distribution, metabolism, and excretion | Studies on metabolic pathways and elimination mechanisms (area with knowledge gaps) nih.gov |
| Formulation and Delivery | Developing new delivery methods and combinations | Research on topical administration, synergistic effects, targeted delivery systems justdial.comresearchgate.net |
Knowledge gaps primarily lie in a complete understanding of its metabolic fate and elimination, the detailed differences in its interaction with all muscarinic receptor subtypes across various tissues, and bridging the gap between observed in vitro pharmacological effects and consistent in vivo clinical efficacy in certain challenging conditions nih.govnih.govavma.orgresearchgate.net. Future research is needed to address these gaps and potentially unlock new research applications or improve the understanding of its existing ones.
Structure
2D Structure
Properties
CAS No. |
590-63-6 |
|---|---|
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(trimethylazaniumyl)propan-2-yloxymethanimidate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H |
InChI Key |
XXRMYXBSBOVVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
590-63-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
674-38-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
>29.5 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bethanechol Bethanechol Chloride Bethanecol Chloride, Bethanechol Duvoid Hermes, Myo Myo Hermes Myocholine Myotonachol Myotonine PMS Bethanechol Chloride PMS-Bethanechol Chloride Urecholine Uroca |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of Bethanechol Chloride
Direct Muscarinic Agonism
Bethanechol (B1168659) chloride exerts its primary pharmacological effects by directly stimulating muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.compatsnap.comnih.govdrugbank.com This interaction triggers a cascade of intracellular events that mimic the effects of acetylcholine in tissues innervated by the parasympathetic nervous system. patsnap.compatsnap.comsterisonline.com
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Bethanechol chloride binds to postganglionic muscarinic receptors, thereby stimulating the parasympathetic nervous system. nih.govdrugbank.com These receptors are G protein-coupled receptors (GPCRs) and are classified into five subtypes: M1, M2, M3, M4, and M5. nih.govdrugbank.comfrontiersin.orgwikipedia.org
A key characteristic of bethanechol chloride is its selectivity for muscarinic receptors, exhibiting minimal to no activity at nicotinic acetylcholine receptors. patsnap.compatsnap.comnih.govnih.govchemsrc.comdrugbank.comapexbt.comrxlist.comdrugs.comnih.govselleckchem.com This selectivity is crucial as it allows for targeted stimulation of smooth muscles, glands, and the heart, which are the main effector sites of muscarinic receptors, while minimizing effects on neuromuscular junctions and the central nervous system where nicotinic receptors are also prevalent. patsnap.compatsnap.com
While bethanechol chloride can interact with all five muscarinic receptor subtypes (M1-M5), its binding to M3 receptors is considered particularly clinically significant. nih.govdrugbank.com M3 receptors are abundant in smooth muscle tissues of the intestinal tract and the bladder, where bethanechol chloride primarily exerts its therapeutic effects. nih.govdrugbank.com Studies have indicated that M3 receptor antagonists significantly inhibit the effects of bethanechol on intestinal smooth muscle contractility. avma.org M2 receptor antagonists have also shown partial inhibition, suggesting a role for M2 receptors, although M3 receptors appear to be of predominant importance in eliciting muscle contractions in the gastrointestinal tract. avma.org Research in bovine intestinal smooth muscle demonstrated that M1 and M4 receptor antagonists did not significantly affect contractility variables in response to bethanechol. avma.org
The muscarinic receptor subtypes are known to couple preferentially to different G proteins. Odd-numbered subtypes (M1, M3, M5) typically couple to Gq proteins, while even-numbered subtypes (M2, M4) preferentially couple to Gi proteins. frontiersin.orgwikipedia.org
Selectivity for Muscarinic Receptors over Nicotinic Receptors
Mimicry of Acetylcholine Action
Bethanechol chloride is a synthetic analog of acetylcholine and mimics its action at muscarinic receptors. patsnap.compatsnap.comsterisonline.comdrugbank.com By binding to these receptors, it triggers similar cellular responses that would normally be initiated by the endogenous neurotransmitter acetylcholine. patsnap.com This mimicry leads to the characteristic parasympathomimetic effects observed with bethanechol chloride administration, such as increased smooth muscle tone and contractions. patsnap.comrxlist.com
Resistance to Cholinesterase Hydrolysis
A significant pharmacological advantage of bethanechol chloride over acetylcholine is its resistance to hydrolysis by acetylcholinesterase and other cholinesterases. nih.govnih.govsterisonline.comdrugbank.comchemsrc.comsmolecule.comtcichemicals.com Acetylcholine is rapidly broken down by these enzymes in the synaptic cleft, limiting its duration of action. nih.gov The carbamate (B1207046) ester structure of bethanechol chloride provides protection against this enzymatic degradation, resulting in a more prolonged pharmacological effect. nih.govdrugbank.comsmolecule.comtcichemicals.com
Cellular and Molecular Signaling Pathways
Upon binding to muscarinic acetylcholine receptors, bethanechol chloride initiates intracellular signaling cascades. For the M1, M3, and M5 receptors, which are Gq-coupled, activation typically leads to the activation of phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from the endoplasmic reticulum, increasing intracellular calcium concentrations. This rise in intracellular calcium is a key event in mediating smooth muscle contraction and glandular secretion.
For the M2 and M4 receptors, which are Gi-coupled, activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP). Activation of Gi proteins can also directly activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. nih.gov Research using bethanechol chloride in neonatal rat superior cervical ganglion neurons has demonstrated inhibition of Ca2+ currents via a membrane-delimited pathway, which was blocked by an M2 receptor antagonist and following pertussis toxin pretreatment, consistent with Gi protein coupling. nih.gov
Studies have aimed to pharmacologically discriminate between muscarinic receptor signal transduction cascades using agonists like bethanechol chloride to better match receptor subtypes with the signaling pathways that modulate ion channels. nih.gov
Signal Transduction Cascades
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. Five subtypes (M1-M5) have been identified, and their downstream signaling pathways are primarily determined by the type of G protein they couple with. Odd-numbered muscarinic receptors (M1, M3, and M5) typically couple to G proteins of the Gq/11 family. Activation of these receptors by agonists such as bethanechol leads to the activation of phospholipase C-beta (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then interacts with IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, while DAG activates protein kinase C (PKC) mdpi.com.
Conversely, the even-numbered muscarinic receptors (M2 and M4) are generally coupled to G proteins of the Gi/o family. Stimulation of these receptors inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can lead to the modulation of various cellular processes, including the activity of ion channels mdpi.com.
Research using neonatal rat superior cervical ganglion neurons has indicated that bethanechol can selectively activate M2 receptors, leading to the inhibition of calcium currents through a membrane-delimited pathway. This effect was blocked by the M2 receptor antagonist methoctramine (B27182) but not by an M1 receptor antagonist, suggesting a specific interaction with the Gi/o protein-coupled pathway in this context biocrick.comnih.gov.
Calcium Flux Modulation
A critical downstream effect of muscarinic receptor activation by bethanechol is the modulation of calcium flux, which is fundamental to smooth muscle contraction and other cellular processes. Bethanechol-induced contractions in smooth muscle, such as that found in the urinary bladder, are heavily reliant on the availability of calcium drugbank.comresearchgate.netnih.gov. Studies have shown that the removal of extracellular calcium or the presence of calcium channel blockers significantly diminishes the contractile response to bethanechol drugbank.comresearchgate.netnih.govphysiology.orgbond.edu.au.
The increase in intracellular calcium concentration ([Ca2+]i) following muscarinic stimulation by agonists like bethanechol is often characterized by a biphasic response in smooth muscle cells: an initial rapid, transient increase followed by a sustained phase physiology.orgphysiology.org.
Intracellular Calcium Dynamics
The initial transient rise in intracellular calcium is primarily attributed to the release of calcium from intracellular storage sites, particularly the sarcoplasmic reticulum, via IP3 receptors oup.com. This release is a direct consequence of the Gq/11-PLC-β-IP3 signaling cascade activated by M1, M3, and M5 receptors mdpi.com. Depletion of these intracellular calcium stores can reduce the amplitude of this initial calcium transient oup.com.
Extracellular Calcium Dependence
The sustained phase of the intracellular calcium increase and the resulting prolonged cellular responses, such as smooth muscle contraction, are largely dependent on the influx of extracellular calcium physiology.orgphysiology.org. This influx occurs through various calcium channels in the plasma membrane. While the precise channels involved can vary depending on the cell type, L-type calcium channels are known to play a significant role in smooth muscle contraction drugbank.comresearchgate.netnih.govphysiology.org. Studies using calcium channel blockers like nifedipine (B1678770) have demonstrated a marked reduction in bethanechol-induced contractions, highlighting the importance of extracellular calcium entry drugbank.comresearchgate.netnih.govphysiology.org.
Furthermore, research on rat colon has shown that the effects of bethanechol on electrolyte transport, which is linked to cellular signaling, are dependent on the presence of extracellular calcium nih.gov. The mechanism by which bethanechol influences extracellular calcium influx may involve direct or indirect modulation of these channels or other mechanisms that facilitate calcium entry drugbank.comresearchgate.netnih.gov.
Detailed research findings on the dependence of bethanechol-induced contraction on extracellular calcium can be illustrated by studies on smooth muscle tissues. For example, experiments on canine urinary bladder smooth muscle strips demonstrated that the contractile responses to bethanechol were significantly diminished in a calcium-free medium and in the presence of nifedipine, an L-type calcium channel blocker drugbank.comresearchgate.netnih.gov. The following table summarizes representative findings from such studies:
| Condition | Peak Active Isometric Stress (Pmax) (% of Control) | Half-Maximal Contraction (ED50) (Fold Increase) |
| Control | 100 | 1 |
| Calcium-Free Medium | ↓ 65% drugbank.comresearchgate.netnih.gov | ↑ 16-fold drugbank.comresearchgate.netnih.gov |
| Nifedipine Present | ↓ 87% drugbank.comresearchgate.netnih.gov | ↑ 24-fold drugbank.comresearchgate.netnih.gov |
Note: Data is representative and based on findings from studies on canine urinary bladder smooth muscle. drugbank.comresearchgate.netnih.gov
This data indicates that both the maximum force of contraction and the sensitivity of the muscle to bethanechol are substantially reduced when extracellular calcium is removed or when L-type calcium channels are blocked, underscoring the critical role of extracellular calcium influx in mediating bethanechol's contractile effects.
Physiological Effects and Organ System Responses
Gastrointestinal System Research
Research into the effects of bethanechol (B1168659) chloride on the gastrointestinal system has focused on its ability to influence muscle activity and promote the movement of contents through the digestive tract. Bethanechol stimulates gastric motility and increases gastric tone. nih.govnih.govdrugbank.com
Bethanechol chloride is known to stimulate smooth muscle contraction in the walls of the stomach and intestines, thereby increasing gastric motility and tone. nih.govnih.govdrugbank.compatsnap.com This action is mediated through its binding to muscarinic receptors, particularly the M3 subtype, which are prevalent in gastrointestinal smooth muscle. drugbank.com Studies have indicated that bethanechol can stimulate gastric contractions. researchgate.net However, some research suggests that while bethanechol stimulates gastric contractions, this alone may not be sufficient to accelerate gastric emptying effectively. researchgate.netnih.gov For instance, a study comparing bethanechol and metoclopramide (B1676508) in patients with delayed gastric emptying found that metoclopramide significantly accelerated emptying, whereas bethanechol did not improve the degree of gastric retention. nih.gov
Bethanechol chloride may help reestablish diminished rhythmic peristalsis in the gastrointestinal tract. nih.govrxlist.comnih.govdrugbank.com By stimulating smooth muscle tone and motility, it supports the wave-like contractions that propel food through the digestive system. drugbank.compatsnap.com This effect contributes to its use in addressing conditions associated with reduced gastrointestinal movement.
Bethanechol chloride has been shown to increase the resting pressure of the lower esophageal sphincter (LES). researchgate.netsci-hub.sefrontiersin.orgdrugs.com This effect is considered beneficial in conditions where reduced LES pressure contributes to issues like gastroesophageal reflux. sci-hub.sefrontiersin.org Studies have observed that bethanechol is effective in maintaining increased LES pressure for several hours. sci-hub.se Research indicates that oral bethanechol therapy can lead to significant improvement in endoscopic lesions in patients with reflux esophagitis, which appears related to its effect on gastroesophageal reflux and acid clearance. sci-hub.se
Restoration of Rhythmic Peristalsis
Urinary System Research
Bethanechol chloride is widely recognized for its effects on the urinary system, primarily its ability to enhance bladder function and facilitate urination. nih.govnih.govscirp.orgeinj.orgmayoclinic.orgvin.comresearchgate.net
Bethanechol chloride increases the tone of the detrusor muscle, the main muscle in the wall of the bladder responsible for contraction and emptying. nih.govrxlist.comnih.govdrugbank.compatsnap.comsci-hub.sefrontiersin.orgdrugs.comscirp.orgmayoclinic.orgvin.comresearchgate.netumich.edukoreamed.org This action is a direct result of its stimulation of muscarinic receptors on the detrusor muscle fibers, predominantly the M3 receptors. nih.govdrugbank.compatsnap.com The increased tone and subsequent contraction are crucial for initiating micturition and effectively voiding the bladder. nih.govrxlist.comnih.govpatsnap.com Studies, including in vitro research on rabbit bladder tissue, have demonstrated that bethanechol produces potent contractile responses in the bladder body, with comparatively less effect on the bladder base and neck. koreamed.org
By increasing detrusor muscle tone and inducing a contraction strong enough to initiate voiding, bethanechol chloride facilitates micturition. nih.govrxlist.comnih.govpatsnap.comfrontiersin.orgscirp.orgeinj.orgvin.comresearchgate.net This makes it useful in managing conditions characterized by non-obstructive urinary retention and incomplete bladder emptying, such as postoperative or postpartum urinary retention and neurogenic bladder atony. nih.govrxlist.comnih.govpatsnap.comscirp.orgeinj.orgvin.com Bethanechol works by stimulating the parasympathetic innervation of the detrusor muscle, producing a contraction sufficient for micturition. pcs.org.ph However, the effectiveness of bethanechol in improving voiding function can vary depending on the underlying condition and the integrity of the neural pathways involved in micturition. umich.edunih.govauajournals.orgnih.govauajournals.org Some studies have indicated that bethanechol chloride may not significantly improve voiding dysfunction in certain patient populations, such as those with neurogenic bladder secondary to traumatic spinal cord damage or women with excessive residual urine but no obstruction. nih.govauajournals.orgnih.govauajournals.org
Example Data Table Structure (based on available data - actual data points may vary based on specific studies):
| Study Population | Bethanechol Effect on LES Pressure (mmHg Change) | Bethanechol Effect on Gastric Emptying Rate | Bethanechol Effect on Detrusor Contraction |
| Healthy Volunteers | Increase frontiersin.org | Not significant researchgate.netnih.gov | Increased tone/contraction nih.govnih.govdrugbank.com |
| Reflux Esophagitis Patients | Increased sci-hub.sefrontiersin.org | No improvement in delayed emptying nih.gov | N/A |
| Patients with Severe IEM | Improved contraction pressures researchgate.netnih.gov | N/A | N/A |
| Patients with Urinary Retention | Increased detrusor tone/contraction nih.govnih.govscirp.org | N/A | Facilitated micturition nih.govnih.govscirp.org |
| Patients with Neurogenic Bladder | Variable/Inconsistent effect on voiding auajournals.orgnih.gov | N/A | Increased tone/contraction nih.govnih.govscirp.org |
Impact on Bladder Emptying Dynamics
Bethanechol chloride significantly impacts bladder emptying dynamics by increasing the tone of the detrusor muscle, the primary muscle responsible for bladder contraction patsnap.comdrugbank.compatsnap.comrxlist.compcs.org.phmarvistavet.compdr.net. Its action is mediated predominantly through the stimulation of M3 muscarinic receptors located in the detrusor muscle drugbank.comnih.govnih.goveinj.org. This stimulation typically induces a contraction of the detrusor muscle that is sufficiently strong to initiate micturition and facilitate the emptying of the bladder patsnap.comrxlist.compcs.org.phmarvistavet.compdr.net. Studies have investigated the effectiveness of bethanechol chloride in conditions such as postoperative and postpartum non-obstructive urinary retention and neurogenic atony of the bladder patsnap.comdrugbank.compcs.org.phpdr.net. Research indicates that bethanechol chloride can induce detrusor muscle action mediated by postganglionic parasympathetic effector cells sigmaaldrich.com. In patients with urinary retention, bethanechol chloride has been shown to stimulate a response in the bladder muscle einj.org. For instance, a study involving patients with detrusor underactivity demonstrated that bethanechol chloride administration led to a decrease in postvoid residual urine volumes researchgate.net.
Glandular Secretion Studies
Bethanechol chloride stimulates exocrine glands by activating muscarinic receptors, leading to increased secretion from various glands, including salivary, lacrimal, and sweat glands nih.govnih.govnih.gov.
Salivary Gland Function and Xerostomia Mitigation
Bethanechol chloride has been studied for its effects on salivary gland function and its potential in mitigating xerostomia (dry mouth), particularly in patients with salivary gland hypofunction nih.govascopubs.orggoogle.commdpi.comucsf.edunih.gov. Research indicates that bethanechol can enhance salivary flow rates google.com. Studies in patients experiencing xerostomia after radiation therapy to the head and neck have shown that bethanechol chloride can lead to statistically significant increases in both whole resting saliva and whole stimulated saliva volumes ascopubs.orgucsf.edu. For example, one study reported statistically significant increases in whole resting saliva (p = 0.003) and whole stimulated saliva (p = 0.001) after bethanechol therapy in irradiated patients ucsf.edu. Another study suggested that the prophylactic use of bethanechol chloride during radiotherapy showed significant efficacy in preventing severe xerostomia and hyposalivation nih.gov. While some studies suggest its capacity to increase salivary flow, the extent of this effect compared to other agents has also been examined mdpi.comnih.gov.
Lacrimation
Stimulation of muscarinic receptors by bethanechol chloride can increase lacrimation, or tear production nih.govrxlist.comnih.govpdr.net. This is a direct parasympathetic effect on the lacrimal glands nih.govrxlist.comnih.govpdr.net.
Diaphoresis
Bethanechol chloride can induce diaphoresis, which is increased sweating nih.govrxlist.comnih.govpdr.netsigmaaldrich.com. This effect is a result of the stimulation of muscarinic receptors on sweat glands by the parasympathetic nervous system nih.govrxlist.comnih.govpdr.netsigmaaldrich.com.
Cardiovascular System Responses
Bethanechol chloride can influence the cardiovascular system primarily through its effects on muscarinic receptors in the heart and vasculature.
Hypotension and Vasodilation
Bethanechol chloride can lead to a fall in blood pressure, a phenomenon attributed to vasodilation nih.govrxlist.comnih.govdrugs.compdr.net. This vasodilation is mediated by the activation of M3 muscarinic receptors in the vasculature nih.govnih.govdrugs.com. The decrease in blood pressure can sometimes be accompanied by reflex tachycardia as the body attempts to compensate for the reduced pressure rxlist.comnih.govpdr.net. While its effects on the cardiovascular system are often described as negligible at typical clinical dosages wikipedia.orgdrugs.com, the potential for hypotension exists due to its vasodilatory action nih.govrxlist.comnih.govdrugs.compdr.net.
Reflex Tachycardia
Bethanechol chloride is a direct-acting muscarinic agonist that primarily stimulates muscarinic receptors, particularly M3 receptors in the smooth muscle of the bladder and gastrointestinal tract, and M2 receptors in the heart nih.govpatsnap.comwikipedia.org. While its primary therapeutic effects are on the urinary and gastrointestinal systems, its action on the cardiovascular system can lead to certain responses, including the potential for reflex tachycardia nih.govrxlist.compediatriconcall.comprescriberpoint.comaap.org.
Bethanechol stimulates M2 receptors in the heart, which typically leads to a decrease in heart rate (bradycardia) and a decrease in the electrical conduction rate through the SA and AV nodes nih.gov. However, bethanechol also causes vasodilation by acting on M3 receptors in the vasculature, leading to a fall in blood pressure nih.gov. This decrease in blood pressure can trigger a compensatory response by the body's baroreflex mechanism. The baroreflex is a homeostatic reflex that aims to maintain blood pressure stability. When blood pressure drops, the baroreflex increases sympathetic outflow to the heart, resulting in an increase in heart rate, a phenomenon known as reflex tachycardia escholarship.org.
Research findings indicate that reflex tachycardia is a possible cardiovascular adverse effect associated with bethanechol administration, particularly following a fall in blood pressure rxlist.compediatriconcall.comprescriberpoint.comaap.org. While therapeutic test doses in normal human subjects may have little effect on heart rate or blood pressure, a fall in blood pressure with subsequent reflex tachycardia has been observed as an adverse reaction rxlist.comhres.canih.gov. This effect is more likely to occur when dosage is increased rxlist.comdrugs.com.
Studies investigating the cardiovascular effects of bethanechol have sometimes been conducted in the context of understanding receptor activity. For instance, research using isolated rat hearts explored the interaction of muscarinic receptor activity with opiate responses, noting that bethanechol chloride produced a significant decrease in heart rate and cardiac output, which was preventable by atropine (B194438), a muscarinic antagonist nih.gov. This highlights the direct muscarinic effect of bethanechol on the heart, which, in a systemic setting, can contribute to the baroreflex-mediated tachycardia following vasodilation.
Summary of Physiological Responses Related to Bethanechol's Cardiovascular Effects
| Physiological Effect | Mechanism | Potential Outcome |
| Direct Cardiac Effect | Stimulation of M2 receptors in the heart | Bradycardia, decreased conduction rate nih.gov |
| Vascular Effect | Stimulation of M3 receptors in vasculature | Vasodilation, decreased blood pressure nih.gov |
| Reflex Response | Baroreflex-mediated sympathetic activation | Reflex Tachycardia rxlist.compediatriconcall.comprescriberpoint.comaap.orgescholarship.org |
This table summarizes the interplay between bethanechol's direct effects on the heart and vasculature and the subsequent reflex response that can lead to tachycardia.
Advanced Research Topics and Methodologies
Receptor Pharmacology and Structure-Activity Relationships
Bethanechol (B1168659) chloride exerts its effects by directly stimulating muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.commedchemexpress.com There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. drugbank.comfrontiersin.org Bethanechol has been shown to bind to all five subtypes, acting as an agonist. drugbank.comcaymanchem.com
Ligand Binding Studies
Ligand binding studies are crucial for understanding the affinity and selectivity of bethanechol chloride for different muscarinic receptor subtypes. Studies using radioligand binding assays in cells expressing human muscarinic receptors have provided insights into bethanechol's binding profile. For instance, bethanechol has demonstrated varying IC50 values across the receptor subtypes, indicating differential potency. caymanchem.com
Interactive Table 1: Bethanechol IC50 Values in Radioligand Binding Assay caymanchem.com
| Receptor Subtype | IC50 (µM) |
| M1 | 1,837 |
| M2 | 25 |
| M3 | 631 |
| M4 | 317 |
| M5 | 393 |
These findings suggest that bethanechol exhibits the highest potency for the M2 receptor subtype in this specific assay, although it also interacts with the other subtypes. caymanchem.com
Computational Modeling of Receptor Interactions
Computational modeling techniques, such as homology modeling and molecular docking, are employed to visualize and analyze the binding interactions between bethanechol chloride and muscarinic receptors at an atomic level. frontiersin.orgupc.edu These methods can help predict binding poses, estimate binding affinities, and elucidate the key residues involved in the interaction. frontiersin.org While general principles of muscarinic receptor-ligand interactions are studied using computational approaches, specific detailed computational studies focusing solely on bethanechol chloride's interaction with all muscarinic receptor subtypes were not extensively detailed in the provided search results. However, computational chemistry and molecular modeling are generally used to design selective and potent ligands by studying their interactions with receptor structures. upc.edu
In Vitro and In Vivo Pharmacological Models
Bethanechol chloride's pharmacological effects are extensively studied using both in vitro and in vivo models to understand its impact on smooth muscle function and cholinergic signaling.
Isolated Organ Bath Studies (e.g., Bladder Smooth Muscle, Ileum)
Isolated organ bath studies are a common in vitro method to assess the direct effects of bethanechol chloride on smooth muscle contractility. Tissues such as bladder smooth muscle and ileum are dissected and suspended in an organ bath containing physiological solution, allowing for the measurement of isometric force or isotonic contractions in response to bethanechol. researchgate.netnih.govnih.govijpsr.com
Studies on isolated urinary bladder smooth muscle have shown that bethanechol induces dose-dependent contractions mediated via muscarinic receptor activation. researchgate.net The contractile responses are dependent on both intracellular and extracellular calcium influx. researchgate.net Research indicates that bethanechol's effects on bladder contraction may involve interference with calcium influx rather than solely receptor desensitization. researchgate.net
In isolated intestinal smooth muscle preparations, such as the ileum and duodenum, bethanechol chloride also induces concentration-dependent contractions. caymanchem.comnih.gov Studies using subtype-specific muscarinic receptor antagonists in isolated organ baths have revealed that the contractile effects of bethanechol in the ileum and other gastrointestinal tissues are primarily mediated by M2 and M3 muscarinic receptors, with M3 receptors often playing a more prominent role in the contractile response. nih.govnih.govresearchgate.net For example, studies in rat antral circular smooth muscle showed that bethanechol-induced contraction was not affected by tetrodotoxin (B1210768), confirming a direct effect on smooth muscle receptors. nih.gov Antagonist studies in this model indicated a major role for M3 and a minor role for M2 receptors. nih.gov Similarly, studies in bovine intestinal smooth muscle demonstrated that bethanechol's effects were significantly inhibited by M3 antagonists and partly inhibited by M2 antagonists. nih.govresearchgate.net
Interactive Table 2: Muscarinic Receptor Mediation of Bethanechol-Induced Contraction in Isolated Tissues
| Tissue Type | Predominant Receptor Subtypes Involved | Reference |
| Rat Antral Circular Smooth Muscle | M3 (major), M2 (minor) | nih.gov |
| Bovine Intestinal Smooth Muscle | M3 (primary), M2 (secondary) | nih.govresearchgate.net |
| Mouse Colorectum | M2 and M3 | researchgate.net |
Animal Models of Cholinergic Dysfunction
Animal models are utilized to investigate the effects of bethanechol chloride in the context of cholinergic dysfunction, which is implicated in various conditions.
Cerebrovascular Insufficiency Models
Bethanechol chloride has been used in animal models to study conditions involving cholinergic deficits, such as cerebrovascular insufficiency. vwr.commpbio.comvwr.com In mouse models of cerebrovascular insufficiency, bethanechol chloride has been employed to investigate potential therapeutic effects related to cholinergic stimulation. vwr.commpbio.comvwr.com While the search results indicate its use in such models, detailed findings regarding the specific outcomes and mechanisms in these models were not extensively provided. However, the cholinergic system is known to play a role in cognitive function, and its degeneration is observed in conditions like Alzheimer's disease, which involves cognitive dysfunction potentially related to cerebrovascular issues. oup.com Bethanechol, as a muscarinic agonist, has been explored in the context of cholinergic deficits, including those that might be present in models of cerebrovascular insufficiency. oup.com
Studies involving intrahippocampal injections of bethanechol chloride in rats have been used to model excessive cholinergic stimulation and its effects on behavior and neuropathology, demonstrating a link between muscarinic receptor stimulation and seizure-related activity and brain damage. nih.gov This type of model can provide insights into the consequences of cholinergic system dysregulation.
Compound Names and PubChem CIDs
Underactive Bladder Models
Animal models are crucial for studying underactive bladder (UAB) and evaluating potential treatments like bethanechol chloride. Various animal species, including rodents (mice, rats), rabbits, felines, canines, pigs, and mini pigs, have been adapted to model bladder dysfunction. nih.govresearchgate.net Partial bladder outlet obstruction models in animals are considered reliable for studying lower urinary tract symptoms that mimic human pathological changes, such as detrusor muscle hypertrophy and altered neurotransmitter levels. nih.gov Diabetic cystopathy, a condition associated with UAB, has been modeled in animals induced by streptozotocin (B1681764) or alloxan, showing altered detrusor smooth muscle function. nih.gov Guinea pigs and rabbits are specifically highlighted as suitable models for studying bladder smooth muscles and evaluating responses to muscarinic cholinergic stimulation with bethanechol in vitro and in vivo. nih.govresearchgate.net Rabbit bladder strips, for instance, respond to bethanechol, allowing for in vitro studies of bladder function. nih.gov
Urodynamic Research Techniques
Urodynamic studies are essential for evaluating the effects of bethanechol chloride on bladder function. These techniques involve measuring parameters such as bladder pressure, flow rate, and postvoid residual (PVR) volume. einj.orgics.orgnih.gov Modified cystometry on detrusor stretch has been used to measure "detrusor reaction" in patients with urinary retention. einj.org Pressure-flow studies, utilizing techniques like inserting an 8Fr catheter, are employed to assess detrusor contractility and calculate parameters such as the Watt Factor (WFmax) and detrusor pressure at maximum flow. ics.orgnih.gov Urodynamic evaluation, including flowmetry, cystometry, and urethral pressure profiles, is performed before and after bethanechol administration to assess changes in bladder capacity, detrusor instability, and PVR volume. nih.gov The bethanechol supersensitivity test, involving subcutaneous administration of bethanechol chloride, is a urodynamic technique used to diagnose denervation of the pelvic nerve, which is often associated with reduced bladder contractility. ics.org A positive test is defined by an increase in intravesical pressure. ics.org
Clinical Research Applications and Efficacy Studies
Underactive Bladder (UAB) and Detrusor Underactivity
Bethanechol chloride has been investigated for its efficacy in treating UAB and detrusor underactivity (DU), conditions characterized by impaired bladder emptying. researchgate.netresearchgate.net While it is a cholinergic agonist that stimulates muscarinic receptors in the bladder to enhance detrusor contractility, clinical data on its effectiveness in UAB and DU have shown conflicting results. researchgate.netresearchgate.netnih.gov Some research suggests limited clinical efficacy, with many reports being anecdotal. researchgate.netresearchgate.net A meta-analysis indicated that bethanechol may be ineffective in promoting bladder emptying. researchgate.net Despite this, bethanechol continues to be prescribed for conditions suspected to cause UAB, such as bladder atony, urinary retention, neurogenic bladder, and incomplete bladder emptying. scirp.org
Efficacy in Specific Patient Populations (e.g., Postoperative, Postpartum, Neurogenic Bladder)
Bethanechol chloride is indicated for the treatment of acute postoperative and postpartum nonobstructive (functional) urinary retention and for neurogenic atony of the urinary bladder with retention. scirp.orgdroracle.aipatsnap.comdrugbank.com
Postoperative Urinary Retention: Studies have evaluated bethanechol chloride for preventing bladder dysfunction after surgical procedures. In patients undergoing type III radical hysterectomy, bethanechol chloride was associated with a shorter median duration of urethral catheterization compared to placebo. nih.gov A study on patients undergoing anal surgery under spinal anesthesia found that bethanechol chloride reduced the need for catheterization, although it did not completely prevent postoperative urinary retention. pcs.org.ph The amount of urine drained was also significantly less in the bethanechol group. pcs.org.ph
Postpartum Urinary Retention: Bethanechol has been studied for its effectiveness in managing postpartum urinary retention (PUR). Research suggests that bethanechol can be effective in reducing the requirement for re-catheterization in PUR, particularly in the early phases. jptcp.com
Neurogenic Bladder: Bethanechol chloride is used in the management of neurogenic bladder dysfunction, especially in cases of incomplete bladder emptying due to weak detrusor contractions. droracle.ai However, its effect can be unpredictable, and it may fail to induce a detrusor contraction in patients with areflexia. nih.gov In men with neurogenic bladder secondary to traumatic spinal cord damage, bethanechol chloride did not improve voiding dysfunction and could aggravate functional bladder outlet obstruction. nih.gov Studies in cats with complete sacral lesions, an experimental model for neurogenic bladder, showed that bethanechol chloride could induce bladder and urethral supersensitivity, which might contribute to non-voiding outcomes despite a positive bethanechol test. auajournals.org
Comparative Effectiveness Studies with Other Cholinergic Agents or Alpha-Blockers
Research has compared the effectiveness of bethanechol chloride with other agents for UAB and voiding difficulty. While bethanechol is a muscarinic agonist, acetylcholinesterase inhibitors like distigmine (B1199959) bromide have also been studied for their potential to improve detrusor pressure and flow rate. researchgate.neturologyresearchandpractice.org
Studies have investigated the combination of cholinergic drugs, including bethanechol chloride, with alpha-blockers. One study compared bethanechol chloride or distigmine bromide monotherapy, urapidil (B1196414) (an alpha-blocker) monotherapy, and a combination of a cholinergic drug and urapidil in patients with underactive detrusor. urologyresearchandpractice.orgnih.gov The study found that while cholinergic monotherapy did not significantly improve symptom scores or flow rates, the alpha-blocker and combination therapies resulted in significantly lower symptom scores and decreased PVR volume. urologyresearchandpractice.orgnih.gov Mean and maximum urinary flow rates significantly increased only in the combination group. urologyresearchandpractice.orgnih.gov This suggests that combining a cholinergic drug with an alpha-blocker may be more effective than monotherapy for treating underactive detrusor. urologyresearchandpractice.orgnih.gov
Gastrointestinal Motility Disorders Research
Bethanechol chloride has been investigated for its effects on gastrointestinal motility due to its muscarinic receptor stimulation, which increases peristalsis. patsnap.comdrugbank.com It has been used to increase intestinal motility and treat postoperative gastric distension, atony, and nonobstructive paralytic ileus. taylorandfrancis.com Historically, it was used for conditions like gastroparesis and gastroesophageal reflux. taylorandfrancis.com
Research in animals has shown that bethanechol stimulates gastric emptying and intestinal propulsion in rats. avma.org In healthy horses, it stimulates gastric emptying and myoelectric activity in the ileum, cecum, and right ventral colon. avma.org Studies on intestinal smooth muscle specimens from healthy dairy cows indicated that bethanechol, acting on M2 and M3 muscarinic receptor subtypes, may be clinically useful as a prokinetic drug for motility disorders of the duodenum and jejunum. avma.org
However, research also indicates that stimulating contractions alone with bethanechol may not be sufficient to accelerate gastric emptying effectively. researchgate.net An effective gastric prokinetic drug may need to stimulate other variables influencing gastric emptying, such as the propagation of contractions. researchgate.net A pilot study on topical bethanechol for ineffective esophageal motility did not show a significant improvement in esophageal motility parameters. researchgate.net
Adynamic Ileus
Bethanechol chloride has been investigated for its potential in managing adynamic ileus, also known as paralytic ileus taylorandfrancis.commedicoapps.org. This condition involves a failure of intestinal peristalsis medicoapps.org. Bethanechol's mechanism of action, stimulating muscarinic receptors in the gastrointestinal tract, aims to increase smooth muscle tone and restore impaired rhythmic peristalsis mims.com. Historically, bethanechol was used to treat postoperative abdominal distention, gastric atony, and adynamic ileus taylorandfrancis.com. Research, including in vitro studies on animal intestinal smooth muscle, suggests that bethanechol can induce concentration-dependent increases in contractility avma.org. The effect appears to be more pronounced in jejunal than in duodenal samples and in circular than in longitudinal muscle preparations avma.org. These findings suggest potential beneficial effects as a prokinetic drug for gastrointestinal motility disorders like paralytic ileus avma.org.
Xerostomia in Cancer Therapy
Xerostomia, or dry mouth, is a common and often debilitating side effect of cancer therapies, particularly radiation therapy for head and neck cancers europeancancer.orgiiarjournals.org. Research has explored the use of muscarinic agonists like bethanechol chloride to stimulate salivary gland function and alleviate xerostomia europeancancer.orgucsf.edu. Studies have assessed the effects of bethanechol in patients experiencing xerostomia after radiation therapy ucsf.edu. One randomized controlled trial involving patients with head and neck cancer undergoing radiation therapy compared systemic administration of bethanechol versus placebo europeancancer.orgbjmu.edu.cn. The study reported that bethanechol was associated with a reduction in the incidence and severity of xerostomia and an increase in unstimulated and stimulated whole saliva flow rates two months after radiation therapy europeancancer.orgbjmu.edu.cn. An earlier review also noted a significant increase in unstimulated whole saliva flow rate with bethanechol europeancancer.org. Bethanechol possesses muscarinic and nicotinic-cholinergic activity, which is believed to contribute to its mode of action in stimulating salivary flow ucsf.edu. Although some studies have shown positive effects on salivary flow and subjective dryness, available data suggest that effects on salivation may be dose-related googleapis.com. Research has also explored local administration of bethanechol to the oral mucosa for xerostomia treatment, with some data suggesting that topical application can stimulate salivary flow without causing significant systemic effects googleapis.com.
Exploratory Applications (e.g., Cerebral Palsy)
Beyond its more established uses, bethanechol chloride has been explored in other potential applications. One such area includes investigations related to cerebral palsy. While information is limited, there have been reports exploring unexpected benefits of bethanechol in adults with cerebral palsy nih.gov. Additionally, bethanechol has been mentioned as a second-line option, after glycopyrronium (B1196793) bromide, for the treatment of hypersalivation in pediatric palliative care, which can be associated with conditions like cerebral palsy appm.org.uk. These represent exploratory or less common applications compared to its primary uses in urinary and gastrointestinal motility disorders.
Drug Interactions and Polypharmacy Considerations
Bethanechol chloride's pharmacological activity as a muscarinic agonist necessitates careful consideration of potential drug interactions, particularly in the context of polypharmacy. Its effects can be influenced by medications that affect the cholinergic system or have opposing actions.
Interactions with Antimuscarinic Agents
Antimuscarinic agents, such as atropine (B194438), scopolamine, certain antihistamines, and other drugs with significant anticholinergic activity (e.g., some tricyclic antidepressants, antiparkinsonian agents, and antiemetics), can counteract the effects of bethanechol chloride patsnap.comdrugs.compdr.net. These drugs block muscarinic receptors, thereby negating the cholinergic effects of bethanechol patsnap.comdrugs.com. This interaction is based on opposing pharmacodynamic actions at muscarinic receptor sites drugs.com. Concurrent use of bethanechol with antimuscarinic agents can lead to reduced efficacy of both medications drugs.com. For instance, atropine can competitively block the binding of bethanechol at postganglionic muscarinic receptors, preventing parasympathetic cholinergic activation nih.gov. While this antagonistic effect can be intentionally used to manage excessive cholinergic stimulation, it highlights the potential for reduced therapeutic effect when these drug classes are co-administered drugs.com.
Interactions with Sympathomimetic Agents
Interactions between bethanechol chloride and sympathomimetic agents have also been noted. Sympathomimetic amines, such as epinephrine, can antagonize the effects of bethanechol mims.com. Bethanechol offsets the effects of sympathomimetics at sites where sympathomimetic and cholinergic receptors have opposite effects pdr.net. This interaction involves opposing actions on different components of the autonomic nervous system. For example, beta-blockers, a class of sympatholytic agents, may amplify the bradycardic effects of bethanechol patsnap.com.
Interactions Affecting Gastrointestinal Motility
Bethanechol chloride exerts its effects on gastrointestinal motility by stimulating muscarinic receptors located on the smooth muscle cells of the stomach and intestines. drugbank.compatsnap.compatsnap.comnih.gov This stimulation increases gastric tone and peristalsis, aiming to restore diminished rhythmic contractions. patsnap.comnih.govdrugs.compediatriconcall.com Research indicates that bethanechol's action on gastrointestinal smooth muscle is predominantly mediated via M2 and M3 muscarinic acetylcholine receptor subtypes. nih.gov Studies utilizing in vitro models, such as specimens of intestinal smooth muscle, have demonstrated that bethanechol induces contractions. nih.gov
However, research also suggests that simply stimulating contractions may not be sufficient to accelerate gastric emptying effectively. researchgate.net Studies have shown that while bethanechol stimulates gastric contractions, it may not have a significant effect on the rate of gastric emptying. researchgate.net Effective gastric prokinetic agents may need to influence other variables impacting gastric emptying, including the percentage of contractions that propagate within the stomach, from the antrum or pylorus to the duodenum, or within the duodenum itself. researchgate.net
Further research using animal models, such as 6-hydroxydopamine-lesioned rats, has investigated the effects of bethanechol chloride on colorectal contractility. researchgate.net These studies have shown that bethanechol chloride dose-dependently increases colorectal contractions. researchgate.net Pretreatment with tetrodotoxin (TTX), a sodium channel blocker that inhibits neuronal activity, did not affect the concentration-response curve of bethanechol chloride, suggesting that the excitatory effect is not mediated by enteric neurons. researchgate.net Interestingly, the concentration-response curve of bethanechol chloride was shifted leftward in the 6-OHDA rats compared to controls, indicating enhanced muscarinic receptor reactivity in the colorectum of these animals. researchgate.net
Interactions with Ganglion Blocking Compounds
Bethanechol chloride's interactions with ganglion blocking compounds require careful consideration due to the potential for significant pharmacodynamic effects. drugs.compediatriconcall.comwikidoc.orgrxlist.com Ganglion blocking agents, such as hexamethonium (B1218175) and trimethaphan, counteract cholinergic transmission at the nicotinic acetylcholine receptors in autonomic ganglia. wikipedia.orgwikipedia.orgwikidoc.orgnih.govuni.luuni.lu While bethanechol primarily targets muscarinic receptors with minimal to no effect on nicotinic receptors, the co-administration of these agents can lead to a critical fall in blood pressure. drugbank.comnih.govdrugs.compediatriconcall.comwikidoc.orgrxlist.com This hypotensive effect is primarily attributed to the reduction in sympathetic tone caused by the ganglion blocker. nih.gov Research indicates that severe abdominal symptoms may manifest before a significant drop in blood pressure occurs in such interactions. drugs.compediatriconcall.comwikidoc.orgrxlist.com
Interactions with Other Cholinergic Agents
The co-administration of bethanechol chloride with other cholinergic agents can result in additive pharmacodynamic effects due to their shared mechanisms of action on the cholinergic system. pdr.netmedscape.com Bethanechol is a direct muscarinic agonist. drugbank.compatsnap.com Other cholinergic agents include acetylcholinesterase inhibitors (which increase acetylcholine levels by preventing its breakdown) and other direct cholinergic agonists. patsnap.comprobes-drugs.org
Anticholinergic drugs, such as atropine, which act as muscarinic receptor antagonists, can counteract the effects of bethanechol by blocking the receptors that bethanechol stimulates. patsnap.comwikipedia.orgguidetopharmacology.orgciteab.comfishersci.cauni.lu This antagonism can lead to reduced efficacy of bethanechol. patsnap.com Conversely, acetylcholinesterase inhibitors, such as neostigmine, can enhance the effects of bethanechol by increasing the concentration of endogenous acetylcholine, which also acts on muscarinic receptors. patsnap.comprobes-drugs.orgwikipedia.orgmims.comfishersci.caeasychem.org Concurrent use of bethanechol with acetylcholinesterase inhibitors or other cholinergic agonists like pilocarpine (B147212) may lead to additive parasympathomimetic effects. pdr.net Such combinations are generally not well-tolerated and should be avoided due to the increased risk of cholinergic side effects. patsnap.compdr.net
Adverse Physiological Effects and Management in Research Contexts
Gastrointestinal Adverse Effects
Stimulation of muscarinic receptors in the gastrointestinal tract by bethanechol (B1168659) chloride can result in a variety of adverse effects. These commonly include abdominal cramps, abdominal discomfort, and colicky pain. nih.govrxlist.comstatpearls.comnih.gov Nausea and vomiting have also been observed. nih.govrxlist.comstatpearls.comnih.govpatsnap.comwebmd.com Increased gastrointestinal motility can manifest as diarrhea and borborygmi (audible intestinal sounds). nih.govrxlist.comstatpearls.comnih.gov Excessive salivation is another reported gastrointestinal adverse effect. nih.govrxlist.comstatpearls.comnih.govpatsnap.comwebmd.com Taking bethanechol on an empty stomach is sometimes advised in clinical settings to minimize nausea and vomiting. rxlist.comnih.govwebmd.comdrugbank.com
Cardiovascular Adverse Effects
Bethanechol chloride can influence the cardiovascular system through its effects on muscarinic receptors in the vasculature and heart. Adverse cardiovascular effects may include a fall in blood pressure, which can be accompanied by reflex tachycardia as the body attempts to compensate. nih.govrxlist.comstatpearls.comnih.govwebmd.comaap.org Vasomotor responses have also been reported. nih.govrxlist.comstatpearls.comnih.gov The vasodilation induced by bethanechol's action on M3 receptors in the vasculature can lead to postural hypotension, causing dizziness and lightheadedness, particularly when changing from a lying or sitting position to standing. nih.govstatpearls.comwebmd.com Special caution is required if bethanechol is administered to patients receiving ganglion blocking compounds due to the potential for a critical fall in blood pressure. rxlist.comnih.gov Patients with pre-existing hypertension may experience a precipitous fall in blood pressure. drugs.com
Respiratory Adverse Effects
Bethanechol chloride can affect the respiratory system by causing bronchial constriction. nih.govrxlist.comnih.govaap.org This effect can potentially lead to asthmatic attacks, particularly in individuals with pre-existing respiratory conditions like latent or active bronchial asthma, which is considered a contraindication for its use. nih.govrxlist.comnih.govaap.orgdrugs.com Bronchospasm is considered a more serious, though less common, side effect that may require immediate medical attention, especially in patients with asthma or other respiratory conditions. patsnap.comwebmd.com
Neurological and Central Nervous System Considerations
Due to its charged quaternary amine structure, bethanechol chloride typically does not readily cross the blood-brain barrier, which generally minimizes central nervous system-related adverse effects. nih.govstatpearls.comdrugbank.com However, some neurological effects have been noted, including headache, lacrimation (tearing), and miosis (constriction of the pupils). nih.govrxlist.comstatpearls.comnih.govaap.org Malaise has also been reported. rxlist.comnih.govwebmd.comaap.org While rare, there have been postmarketing reports of seizures, although a causal relationship to bethanechol therapy has not been definitively established. rxlist.comnih.govaap.org In research contexts exploring alternative delivery methods, such as intracerebroventricular infusion for Alzheimer's disease, the drug delivery system itself was associated with irreversible complications in a study involving a significant number of patient days, although the degree of cognitive improvement observed with bethanechol infusion in this study was not considered sufficient to warrant further use via this route. nih.gov Despite bethanechol not typically crossing the blood-brain barrier, there have been reports of neurological side effects in children, similar to other peripherally acting medications. taylorandfrancis.com
Future Directions in Bethanechol Chloride Research
Development of Novel Formulations and Delivery Systems
Efforts are underway to develop innovative formulations and delivery systems for bethanechol (B1168659) chloride to optimize its pharmacokinetic profile, improve patient compliance, and potentially reduce adverse effects.
Sustained-Release Formulations
The relatively short half-life of conventional oral bethanechol chloride necessitates frequent dosing, which can lead to fluctuations in plasma drug levels and impact patient adherence ijarsct.co.in. Research is focused on developing sustained-release formulations to provide controlled and prolonged drug delivery over an extended period ijarsct.co.inijarsct.co.in. This approach aims to maintain therapeutic concentrations within a narrower range, potentially improving efficacy and minimizing dose-related side effects ijarsct.co.in.
Various techniques are being explored for formulating sustained-release matrices of bethanechol chloride, including direct compression, solvent casting, hot-melt extrusion, and spray drying ijarsct.co.in. Studies have investigated the use of biodegradable polymeric matrices, such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA), as carriers for sustained release ijarsct.co.in. The degradation rate of the polymer and drug-polymer compatibility are crucial factors in achieving the desired release kinetics ijarsct.co.in.
Recent research has explored different oral dosage forms designed for sustained release, including gastro-retentive tablets (GRT), controlled-release tablets (CRT), bilayer tablets (BLT), and tablet-in-tablet (TIT) systems nih.gov. These formulations exhibit varied release profiles depending on their design and composition nih.gov. For instance, an optimized GRT formulation demonstrated rapid buoyancy and sustained drug release over 12 hours in beagle dogs nih.gov. The release mechanisms in these formulations can involve diffusion-controlled polymer hydration nih.gov. Pharmacokinetic studies in beagle dogs comparing these novel formulations to immediate-release tablets have shown varying area under the plasma concentration-time curve (AUC) values, suggesting potential for improved drug exposure profiles nih.gov.
A sustained-release formulation of bethanechol 75 mg oral tablet has been hypothesized to offer advantages in terms of better compliance, safety, and efficacy due to less fluctuation of drug levels in the blood, although this requires further investigation in randomized clinical trials scirp.orgscirp.org. Many healthcare professionals agree that a sustained-release formulation could offer better treatment compliance, safety, and efficacy scirp.org.
Oral Liquid Formulations
The development of stable and palatable oral liquid formulations of bethanechol chloride is another area of research, particularly for patients who have difficulty swallowing tablets. Extemporaneously compounded oral liquid formulations have been prepared using commercially available tablets and various vehicles drugs.comijpc.com. Standardized concentrations for such preparations have been established through initiatives aimed at reducing medication errors drugs.com. Research in this area focuses on the stability and appropriate compounding methods for these liquid dosage forms ijpc.com.
Investigation of Long-Term Efficacy and Safety Profiles
While bethanechol chloride has been in clinical use for many years, ongoing investigation into its long-term efficacy and safety profiles in specific patient populations and for various indications remains important. This includes evaluating its sustained therapeutic benefits and monitoring for any potential long-term or delayed adverse effects.
Pharmacogenomic and Personalized Medicine Approaches
Future research may explore how genetic factors influence an individual's response to bethanechol chloride. Pharmacogenomic studies could help identify genetic markers that predict efficacy or the likelihood of experiencing adverse effects, paving the way for personalized medicine approaches to optimize bethanechol chloride therapy.
Exploration of New Therapeutic Indications
Beyond its established uses in urinary retention and gastrointestinal motility disorders, bethanechol chloride is being explored for potential new therapeutic indications researchgate.netrexall.cataylorandfrancis.com. For example, its potential role in treating conditions like tracheomalacia has been investigated, with some experience suggesting a decrease in cough frequency and hospital stays in pediatric patients taylorandfrancis.com. However, further research is needed to determine which children might benefit most from this treatment taylorandfrancis.com. While some anecdotal reports suggest a therapeutic benefit in detrusor underactivity, robust clinical evidence is limited, and further studies are necessary researchgate.net. Bethanechol has also been considered as a potential option to decrease salivary gland hypofunction and xerostomia during radiation therapy for head and neck cancer, although this requires careful consideration of potential benefits and adverse effects nih.gov.
Basic Science Investigations into Receptor Subtype Specificity and Downregulation Mechanisms
Fundamental research continues to delve into the precise mechanisms by which bethanechol chloride interacts with muscarinic receptor subtypes and the potential for receptor downregulation scirp.orgpatsnap.com. Bethanechol is known to selectively stimulate muscarinic receptors with minimal effects on nicotinic receptors nih.govpatsnap.comwikipedia.orgdrugbank.com. While there are five muscarinic receptor subtypes (M1-M5), bethanechol's binding to M3 receptors is considered most clinically significant for its effects on intestinal smooth muscle and the bladder drugbank.com. It also acts on M1 receptors in the gastrointestinal tract nih.gov.
Studies have investigated the effects of bethanechol on bladder smooth muscle function, demonstrating dose-dependent contractions mediated via muscarinic receptor activation researchgate.netdrugbank.com. The mechanisms of downregulation by bethanechol may be related to interference with calcium influx into smooth muscle cells rather than desensitization of muscarinic receptors or post-receptor signal transduction researchgate.netdrugbank.com. Research using isolated tissue has indicated that bethanechol pretreatment can induce short-term downregulation of contractions, potentially involving the inhibition of both extracellular calcium influx and intracellular calcium release nih.gov.
Further research is needed to fully elucidate the specific roles of each muscarinic receptor subtype in mediating bethanechol's effects and to understand the complexities of receptor downregulation mechanisms nih.govbiocrick.com. Studies have indicated that bethanechol may be a tool for selectively activating M2 receptor stimulation of the membrane-delimited pathway nih.govbiocrick.comnih.gov. Understanding these basic science aspects can provide insights into optimizing bethanechol's therapeutic effects and potentially developing more targeted agents in the future.
Harmonization of Clinical Trial Designs for Underactive Bladder
Stakeholders have recognized the need for greater standardization in regulatory trial designs for therapeutics aimed at UAB. uroschool.gr Discussions have highlighted key issues that require agreement to harmonize trials. These include defining appropriate inclusion and exclusion criteria for patient selection, particularly how to handle concurrent or suspected bladder outlet obstruction (BOO). uroschool.gr The selection of primary and secondary outcome measures is another crucial area for harmonization. While post-void residual (PVR) urine volume is often considered a primary measurement, there is a need to agree on how often it should be measured and what other secondary measures, such as changes in the number of catheterizations or quality of life assessments, should be included. uroschool.gr Standardizing the use and format of bladder voiding and catheterization diaries is also essential for consistent data collection. uroschool.gr Furthermore, defining the role and technique of urodynamics in UAB trials, including whether urodynamics are required for monitoring or excluding individuals with high-pressure voiding induced by prokinetic therapies, is necessary. uroschool.gr The development and consistent use of standardized UAB questionnaires are also important steps towards harmonization. uroschool.gr
The variability in trial design and assessment methods contributes to a lack of consistent, evidence-based findings for new or upcoming UAB treatments over the past five years. cambridgemedia.com.au Bethanechol chloride has been used in studies related to UAB, but the evidence supporting its clinical usefulness, particularly in patients with residual urine without obstruction, has been questioned, with some reports suggesting a lack of significant short-term effect. researchgate.net Most reports suggesting a therapeutic benefit have been anecdotal, and there is a need for high-quality clinical trials to determine the potential of proposed parasympathomimetic agents for UAB. researchgate.netnih.gov
Q & A
Basic: What analytical methods are recommended for validating the purity of bethanechol chloride in pharmaceutical formulations?
Bethanechol chloride purity can be validated using thin-layer chromatography (TLC) and heavy metal testing . For TLC:
- Dissolve 1.0 g of the compound in 2.5 mL water as the sample solution. Dilute 1 mL to 100 mL for the standard solution.
- Spot both solutions on cellulose TLC plates and develop with a solvent mixture of ammonium acetate (1:100), acetone, 1-butanol, and formic acid (20:20:20:1).
- After drying, spray with hydrogen hexachloroplatinate(IV)-potassium iodide TS. Impurity spots in the sample should not exceed the intensity of the standard solution .
- For heavy metals, test with ≤20 ppm lead using Method 1 (1.0 g sample vs. 2.0 mL standard lead solution) .
Basic: How is bethanechol chloride synthesized in a one-pot reaction?
A patented method involves:
Condensing methyl choline chloride with 1,1-carbonyldiimidazole to form an intermediate imidazole ester.
Reacting the intermediate with ammonia to yield bethanechol chloride.
This process avoids multi-step purification and improves yield scalability .
Basic: What spectroscopic techniques confirm the identity of bethanechol chloride?
- Infrared (IR) Spectroscopy : Compare the sample’s IR spectrum with a reference standard. Key absorption bands include C=O (carbamate) and N-H (amide) stretches .
- Qualitative Tests :
Advanced: How can researchers optimize experimental designs for studying bethanechol’s effects on reactive oxygen species (ROS) in blood samples?
Use D-optimal design and response surface methodology (RSM) to minimize variability:
- Collect venous blood within 30 minutes and analyze ROS using probes like DCFH-DA or Amplex Red.
- Vary parameters (e.g., incubation time, drug concentration) and apply statistical models to identify optimal conditions. This approach reduces sample size requirements while maximizing data reliability .
Advanced: How do contradictory findings on bethanechol’s efficacy in urinary retention arise, and how can they be resolved?
Contradictions : Some studies report reduced catheterization rates (e.g., 3/46 vs. 14/60 in controls; p = 0.038), while others question its utility due to inconsistent bladder-sphincter coordination .
Resolution Strategies :
- Standardize patient selection (e.g., exclude obstructive urinary retention).
- Use urodynamic testing pre-treatment to confirm neurogenic atony.
- Combine bethanechol with sphincter-relaxing agents (e.g., diazepam) to enhance efficacy .
Advanced: What methodological considerations are critical when studying bethanechol’s effects on esophageal motility?
Key steps from a double-blinded impedance-manometry study :
- Define severe ineffective esophageal motility (IEM) as ≥50% swallows with amplitude <30 mmHg 5–10 cm above the lower esophageal sphincter (LES).
- Administer 50 mg oral bethanechol and measure distal esophageal amplitude (DEA) at 20- and 40-minute intervals.
- Use combined multichannel intraluminal impedance to assess bolus transit. Results show DEA increased by 30–40% (p < 0.05) post-administration .
Advanced: How should researchers address variability in bethanechol’s pharmacokinetics during preclinical trials?
- Dosing Protocol : Administer on an empty stomach to avoid nausea-driven variability .
- Species-Specific Metabolism : Use rodent models for CNS studies (e.g., Alzheimer’s) but note limited cognitive improvement in humans despite cholinergic activation .
- Drug Interactions : Screen for anticholinergics (e.g., atropine) and acetylcholinesterase inhibitors to prevent skewed results .
Advanced: What statistical approaches are used to analyze bethanechol’s dose-response relationships?
- Chi-square tests : Compare categorical outcomes (e.g., urinary retention rates) between treatment and control groups .
- Z-tests : Evaluate proportions (e.g., catheterization needs) for significance (p < 0.01 threshold) .
- Repeated-measures ANOVA : Assess longitudinal changes in metrics like DEA or bladder pressure .
Advanced: How does bethanechol’s mechanism of action influence experimental design in neurogenic bladder studies?
- Targeted Receptors : Design assays to measure muscarinic (M3) receptor activation in bladder smooth muscle.
- Functional Outcomes : Use cystometry to quantify detrusor pressure changes.
- Controls : Include atropine-treated groups to confirm cholinergic specificity .
Advanced: What are the ethical and methodological challenges in Alzheimer’s trials using intracerebroventricular bethanechol?
- Surgical Risks : In a 49-patient study, 2/49 had irreversible complications (e.g., infections) despite >50,000 patient-days of monitoring .
- Outcome Measures : Prioritize Mini-Mental State Examination (MMSE) and Trails A testing , which showed modest improvement (p < 0.05). Avoid subjective metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
